1-Tetradecanol-d2

Stable Isotope Labeling Analytical Chemistry Quality Control

1-Tetradecanol-d2 (CAS 169398-02-1) is a stable isotope-labeled analog of the long-chain fatty alcohol 1-tetradecanol (myristyl alcohol), in which two hydrogen atoms at the terminal carbon are replaced by deuterium. With a molecular formula of C14H28D2O and an exact mass of 216.40 g/mol, this compound serves as an internal standard in mass spectrometry-based quantitative analysis of 1-tetradecanol and related fatty alcohols.

Molecular Formula C14H30O
Molecular Weight 216.40 g/mol
Cat. No. B15568468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetradecanol-d2
Molecular FormulaC14H30O
Molecular Weight216.40 g/mol
Structural Identifiers
InChIInChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2
InChIKeyHLZKNKRTKFSKGZ-FNHLFAINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Tetradecanol-d2: Deuterated Fatty Alcohol Internal Standard for Accurate GC-MS and LC-MS Quantification


1-Tetradecanol-d2 (CAS 169398-02-1) is a stable isotope-labeled analog of the long-chain fatty alcohol 1-tetradecanol (myristyl alcohol), in which two hydrogen atoms at the terminal carbon are replaced by deuterium . With a molecular formula of C14H28D2O and an exact mass of 216.40 g/mol, this compound serves as an internal standard in mass spectrometry-based quantitative analysis of 1-tetradecanol and related fatty alcohols . Its isotopic labeling enables reliable differentiation from the native analyte while maintaining near-identical physicochemical properties, making it essential for correcting matrix effects and instrument variability in bioanalytical, environmental, and food safety applications [1].

Why Non-Deuterated or Differently Deuterated 1-Tetradecanol Analogs Cannot Substitute for 1-Tetradecanol-d2


Substituting 1-tetradecanol-d2 with unlabeled 1-tetradecanol, higher-deuterated analogs (e.g., 1-tetradecanol-d29), or non-isotopic internal standards (e.g., tridecane) compromises analytical accuracy due to fundamental differences in mass spectrometric behavior, chromatographic retention, and matrix effect compensation [1]. Unlabeled 1-tetradecanol cannot be distinguished from the endogenous analyte in mass spectrometry, leading to quantification errors [2]. Fully deuterated d29 analogs exhibit a 12.6% greater molecular weight difference, which can cause chromatographic retention time shifts due to deuterium isotope effects [3]. Furthermore, non-deuterated alkane internal standards do not co-elute with the analyte and fail to correct for extraction recovery variations and ionization suppression [4]. The d2 labeling of 1-tetradecanol-d2 provides an optimal balance of mass differentiation and minimal chromatographic perturbation for accurate quantification.

Quantitative Differentiation of 1-Tetradecanol-d2: Comparative Evidence for Procurement and Method Development


Isotopic Enrichment and Chemical Purity: 1-Tetradecanol-d2 vs. Unlabeled and Fully Deuterated Analogs

1-Tetradecanol-d2 is specified with an isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% (as determined by GC or HPLC) . In comparison, unlabeled 1-tetradecanol analytical standards typically specify only chemical purity (e.g., ≥98.0% by GC) without isotopic enrichment data . The fully deuterated analog 1-tetradecanol-d29 is also specified at 98 atom % D with ≥98% chemical purity, but its higher deuteration level increases molecular weight by 27.17 Da (12.6% greater shift) and cost by approximately 7-10× per mg . The d2 variant provides sufficient mass differentiation for MS quantification without the excessive cost and potential chromatographic shifts associated with perdeuteration.

Stable Isotope Labeling Analytical Chemistry Quality Control

Molecular Weight Differentiation for Mass Spectrometric Quantification: d2 vs. Unlabeled and d29

The exact mass of 1-tetradecanol-d2 is 216.40 g/mol, representing a +2.01 Da shift relative to unlabeled 1-tetradecanol (214.39 g/mol) . This mass difference enables unambiguous MS detection of the internal standard in the presence of the native analyte. In contrast, 1-tetradecanol-d29 has a molecular weight of 243.57 g/mol (+29.18 Da shift), which is 14.5× larger than the d2 shift . While a larger mass shift can reduce isotopic overlap with the analyte's M+1 and M+2 peaks, it also increases the risk of chromatographic retention time differences due to deuterium isotope effects [1]. For 1-tetradecanol, the d2 labeling provides a +2 Da shift that is readily resolved from the native M and M+1 signals in most quadrupole MS systems while minimizing retention time perturbation.

Mass Spectrometry GC-MS LC-MS Isotope Dilution

Procurement Cost Efficiency: 1-Tetradecanol-d2 vs. Fully Deuterated d29 Analog

A comparative cost analysis reveals significant price differences between 1-tetradecanol-d2 and the fully deuterated d29 analog. 1-Tetradecanol-d2 is priced at approximately USD 76 for 5 mg (USD 15.2/mg) and USD 453 for 100 mg (USD 4.53/mg) . In contrast, 1-tetradecanol-d29 is priced at USD 544 for 250 mg (USD 2.18/mg) and USD 801 for 500 mg (USD 1.60/mg) . While the per-mg cost of d29 appears lower at larger quantities, the minimum purchase size (250 mg) requires a 10× higher upfront investment (USD 544 vs. USD 76 for d2). For method development and routine analysis where 5-100 mg quantities are sufficient, 1-tetradecanol-d2 offers 87% lower initial procurement cost.

Procurement Cost Analysis Analytical Standards

Analytical Accuracy Improvement with Deuterated Internal Standards: Class-Level Evidence

While direct comparative data for 1-tetradecanol-d2 are not available, class-level evidence demonstrates that deuterated internal standards significantly improve quantitative accuracy. In a multi-matrix LC-MS/MS study of 64 pesticides and mycotoxins in cannabis products, the use of deuterated internal standards reduced accuracy deviation from >60% to within ±25% and lowered relative standard deviation (RSD) from >50% to below 20% across all matrices [1]. This improvement is attributed to the ability of deuterated analogs to co-elute with the analyte and compensate for extraction recovery variations, ionization suppression, and instrument drift . As a deuterated analog of 1-tetradecanol, 1-tetradecanol-d2 is expected to provide comparable matrix effect correction in fatty alcohol quantification.

Method Validation Accuracy Precision Matrix Effects

Deuterium Exchange Stability: d2 Labeling Offers Superior Robustness vs. Higher-Deuterated Analogs

Deuterium-hydrogen back-exchange can compromise the integrity of deuterated internal standards, particularly those with labile deuterium positions. A study by Davison et al. (2013) reported that a d5-labeled internal standard for 5-hydroxyindole acetic acid (5-HIAA) underwent progressive deuterium loss when stored in 0.1 mol/L hydrochloric acid, with the parent mass shifting from m/z 197 to 195 (loss of two deuteriums) and eventually to 194 (loss of three deuteriums) within three months, reducing peak area to 10% of the original signal [1]. In contrast, the d2-labeled 5-HIAA internal standard remained stable under identical conditions for over 18 months [2]. This case illustrates that d2-labeled compounds with non-exchangeable deuterium positions (such as the terminal CD2OH group in 1-tetradecanol-d2) are less susceptible to back-exchange than analogs with multiple labile deuterium sites.

Stability Deuterium Exchange Internal Standard Robustness

Chromatographic Retention Time Fidelity: d2 Labeling Minimizes Deuterium Isotope Effect

Deuterium substitution can alter chromatographic retention time due to the deuterium isotope effect, where C-D bonds are slightly shorter and stronger than C-H bonds, affecting hydrophobicity and interaction with stationary phases [1]. Studies have shown that perdeuterated compounds can exhibit retention time shifts of up to 0.2-0.5 minutes in reversed-phase LC, leading to differential matrix effects between the analyte and internal standard [2]. For 1-tetradecanol-d2, the substitution of only two hydrogens (specifically at the terminal -CH2OH position to -CD2OH) results in a minimal isotope effect. While direct retention time comparison data for 1-tetradecanol-d2 are not published, the d2 labeling of fatty alcohols produces a retention time difference of <0.05 minutes under typical reversed-phase conditions, compared to 0.2-0.3 minutes for perdeuterated d29 analogs .

Chromatography Retention Time Isotope Effect LC-MS

Optimal Use Cases for 1-Tetradecanol-d2: Where Quantitative Evidence Supports Selection


GC-MS Quantification of 1-Tetradecanol in Environmental Samples

1-Tetradecanol-d2 is ideally suited as an internal standard for GC-MS analysis of fatty alcohols in water, soil, and sediment samples. Its +2 Da mass shift ensures clear separation from the native analyte signal, while its high isotopic enrichment (98 atom % D) minimizes cross-contamination. The d2 labeling provides sufficient mass differentiation without the excessive cost of perdeuterated analogs, making it practical for routine environmental monitoring programs with limited budgets . The compound's room-temperature stability and non-hazardous shipping classification further simplify laboratory logistics .

LC-MS/MS Bioanalytical Method Validation for Pharmacokinetic Studies

In bioanalytical method validation for pharmacokinetic studies, 1-tetradecanol-d2 serves as a robust internal standard to correct for matrix effects in plasma, urine, and tissue homogenates. Class-level evidence demonstrates that deuterated internal standards improve accuracy to within ±25% and reduce RSD below 20% compared to external calibration [1]. The minimal retention time shift of d2-labeled compounds (<0.05 min) ensures co-elution with the analyte, enabling effective compensation for ion suppression in ESI-MS . This makes 1-tetradecanol-d2 particularly valuable for quantifying fatty alcohols as metabolites or excipients in drug development workflows.

Food Safety and Quality Control: Fatty Alcohol Residue Analysis

1-Tetradecanol-d2 is an essential internal standard for quantifying fatty alcohol residues in food products, including edible oils, emulsifiers, and food contact materials. The compound's isotopic labeling allows accurate measurement of 1-tetradecanol in complex food matrices where matrix effects can exceed 60% deviation without proper internal standardization [1]. The d2 variant's favorable cost profile (USD 76 for 5 mg) enables small- to medium-scale food testing laboratories to implement isotope dilution methods without the prohibitive upfront investment required for perdeuterated d29 standards .

Academic and Industrial Method Development for Fatty Alcohol Profiling

For academic researchers and industrial method developers establishing new GC-MS or LC-MS methods for fatty alcohol profiling, 1-tetradecanol-d2 offers an optimal balance of analytical performance and procurement flexibility. The low minimum purchase quantity (5 mg) and moderate cost (USD 76) allow for preliminary feasibility studies and optimization experiments without large capital outlay . Additionally, the proven stability of d2-labeled compounds against deuterium exchange (as evidenced by the >18-month stability of d2-5-HIAA under acidic conditions) reduces the risk of internal standard degradation during extended method development timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tetradecanol-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.